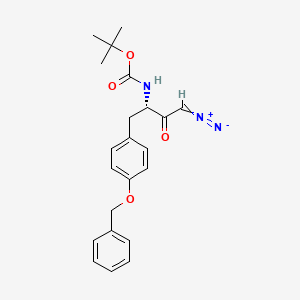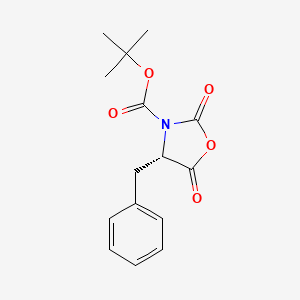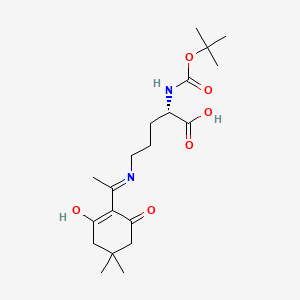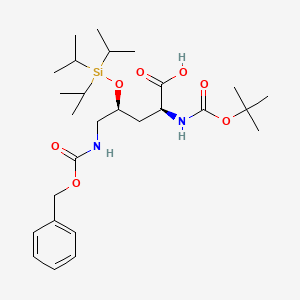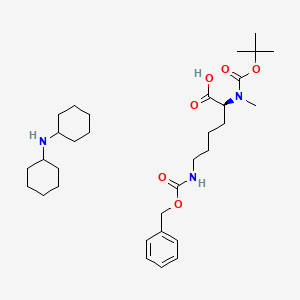
Boc-amcp-OH
Übersicht
Beschreibung
1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid: , commonly known as Boc-amcp-OH, is a compound used in organic synthesis. It is a derivative of cyclopropane carboxylic acid with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and other organic reactions where protection of the amino group is necessary.
Wissenschaftliche Forschungsanwendungen
Boc-amcp-OH has several applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the reaction.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: this compound is used in the study of enzyme mechanisms and protein interactions, where it acts as a substrate or inhibitor.
Wirkmechanismus
Target of Action
Boc-amcp-OH, a Boc-protected amino acid derivative, primarily targets amino groups in peptides and proteins. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines, preventing unwanted reactions during synthesis .
Mode of Action
The Boc group interacts with the amino group by forming a stable carbamate linkage. This interaction protects the amino group from nucleophilic attacks and other reactions that could alter the peptide or protein structure . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Biochemical Pathways
This compound is involved in synthetic pathways where selective protection of amino groups is required. The protection and subsequent deprotection steps are crucial in the synthesis of complex peptides and proteins. The Boc group ensures that only specific reactions occur at desired sites, facilitating the construction of intricate molecular architectures .
Pharmacokinetics
The compound is stable under neutral and basic conditions but can be cleaved under acidic conditions, which is a critical feature for its use in peptide synthesis .
Result of Action
The primary molecular effect of this compound is the temporary protection of amino groups. This protection allows for the selective modification of other functional groups within the molecule. At the cellular level, this ensures that peptides and proteins can be synthesized with high precision and minimal side reactions .
Action Environment
Environmental factors such as pH and temperature significantly influence the efficacy and stability of this compound. The Boc group is stable under neutral and basic conditions but is cleaved under acidic conditions. This property is exploited in synthetic chemistry to control the timing of deprotection and subsequent reactions .
By understanding these aspects of this compound, researchers can effectively utilize this compound in the synthesis of complex peptides and proteins, ensuring high precision and efficiency in their work.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-amcp-OH typically involves the protection of the amino group in cyclopropane carboxylic acid derivatives. The most common method is the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction can be carried out under aqueous or anhydrous conditions, and the Boc group is stable towards most nucleophiles and bases .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the use of di-tert-butyl dicarbonate and a suitable base, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-amcp-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents like di-tert-butyl dicarbonate, sodium hydroxide, and triethylamine are commonly used.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, and methanol are used to remove the Boc group.
Major Products Formed:
Substitution Reactions: The major products are derivatives of cyclopropane carboxylic acid with different protecting groups.
Deprotection Reactions: The major product is the free amino derivative of cyclopropane carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
- 1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid
- 1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid
- 1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid
Uniqueness: Boc-amcp-OH is unique due to its stability under basic conditions and its ability to be selectively cleaved under acidic conditions. This makes it an ideal protecting group for amino groups in peptide synthesis and other organic reactions .
Eigenschaften
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPTVCJIZPFGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679785 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204376-48-7 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


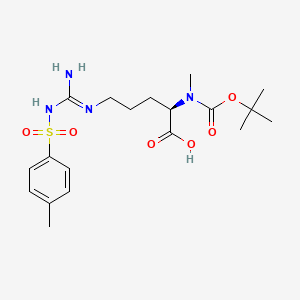
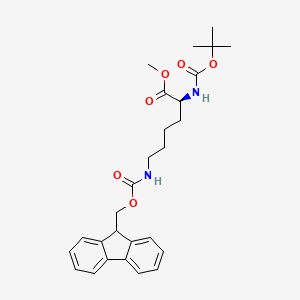

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)
